molecular formula C11H12F3NO B3024359 2-[2-(Trifluoromethyl)phenyl]morpholine CAS No. 1094649-72-5

2-[2-(Trifluoromethyl)phenyl]morpholine

Cat. No.: B3024359
CAS No.: 1094649-72-5
M. Wt: 231.21 g/mol
InChI Key: SZXNAYXZJDWGIJ-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)phenyl]morpholine ( 1094649-72-5) is a morpholine derivative with the molecular formula C11H12F3NO and a molecular weight of 231.21 . This compound features a morpholine ring, a common motif in medicinal chemistry, substituted at the 2-position with a 2-(trifluoromethyl)phenyl group. The presence of the trifluoromethyl group is of significant interest in drug discovery due to its potential to enhance metabolic stability, membrane permeability, and binding affinity in bioactive molecules . While specific biological data for this compound is limited in the public domain, its core structure aligns with scaffolds used in developing pharmacologically active agents. Morpholine and phenyl-trifluoromethyl subunits are frequently employed in the synthesis of compounds evaluated for various therapeutic areas, suggesting its utility as a valuable building block in organic synthesis and pharmaceutical research . Researchers can leverage this chemical for constructing more complex molecular architectures, studying structure-activity relationships, or as a precursor in the development of new chemical entities. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)9-4-2-1-3-8(9)10-7-15-5-6-16-10/h1-4,10,15H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXNAYXZJDWGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901280874
Record name 2-[2-(Trifluoromethyl)phenyl]morpholine
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Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094649-72-5
Record name 2-[2-(Trifluoromethyl)phenyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094649-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(Trifluoromethyl)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901280874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 2 Trifluoromethyl Phenyl Morpholine and Structural Analogues

General Strategies for Morpholine (B109124) Ring System Construction

The construction of the morpholine ring, a six-membered heterocycle containing oxygen and nitrogen atoms, is a focal point of synthetic organic chemistry. researchgate.net A variety of strategies have been developed, leveraging different precursors and reaction cascades to achieve this structure, which is prevalent in many FDA-approved drugs. nih.govchemrxiv.org

Tandem Sequential Reactions (e.g., Hydroamination and Asymmetric Transfer Hydrogenation)

Tandem reactions, which involve a sequence of multiple bond-forming events in a single pot without the isolation of intermediates, offer an efficient and atom-economical approach to complex molecules. numberanalytics.com An effective tandem strategy for the enantioselective synthesis of 3-substituted morpholines employs a one-pot sequence of hydroamination and asymmetric transfer hydrogenation. organic-chemistry.org This method utilizes aminoalkyne substrates and a Ruthenium catalyst with a specific ligand, [(S,S)-Ts-DPEN], where hydrogen-bonding interactions are critical for achieving high enantiomeric excess. organic-chemistry.org This process is tolerant of a wide array of functional groups. organic-chemistry.org

Another example of a tandem approach is the combination of azido-Ugi and Ugi reactions, which can produce morpholine-2,5-diones. researchgate.net These reactions can be performed sequentially or in a one-pot procedure involving four components: an α-aminomethyltetrazole, an aldehyde, monochloroacetic acid, and an isocyanide. researchgate.net

Photocatalytic Approaches (e.g., Silicon Amine Protocol Reagents)

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. nih.gov A scalable, photocatalytic coupling of Silicon Amine Protocol (SLAP) reagents with aldehydes provides access to substituted morpholines under continuous flow conditions. organic-chemistry.orgresearchgate.net This reaction is facilitated by an inexpensive organic photocatalyst (tetraphenylporphyrin, TPP) and a Lewis acid additive. organic-chemistry.org

A more general photocatalytic, diastereoselective annulation strategy allows for the synthesis of morpholines directly from readily available starting materials, avoiding the need for pre-functionalized reagents. nih.gov This method uses a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and stereoselectivity, even for challenging tri- and tetra-substituted morpholines. nih.gov Mechanistic studies indicate the reaction proceeds via a radical cation intermediate. nih.gov

Intramolecular Cyclization Reactions (e.g., Hydroalkoxylation)

Intramolecular cyclization is a cornerstone of heterocyclic synthesis. Boron trifluoride etherate can mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to yield six-membered 1,4-oxazines (morpholines) in good yields. organic-chemistry.org Other catalytic systems, such as those based on palladium, iron, and gold, have also been employed for cyclization reactions to form the morpholine ring. organic-chemistry.orgrsc.org

For instance, a Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino alcohols, followed by an in-situ Fe(III)-catalyzed heterocyclization, can produce a variety of substituted morpholines with high yields and diastereoselectivities. organic-chemistry.org Another approach involves a copper(II)-promoted alkene oxyamination that provides 2-aminomethyl functionalized morpholines through a mechanism believed to initiate with the intramolecular addition of an alcohol moiety to the alkene. nih.gov

Cyclization MethodCatalyst/ReagentPrecursor TypeProductReference(s)
Hydroalkoxylation Boron trifluoride etherateNitrogen-tethered alkenesMorpholines organic-chemistry.org
Tsuji-Trost/Heterocyclization Pd(0) / Fe(III)Vinyloxiranes, Amino-alcoholsSubstituted Morpholines organic-chemistry.org
Oxyamination Copper(II) 2-ethylhexanoateβ-hydroxy N-allylsulfonamides2-Aminomethyl Morpholines nih.gov
Cascade Cyclization Gold (1.0 mol%)Alkynylamines/AlkynylalcoholsMorpholine derivatives rsc.org

Reactions Involving Amino Alcohol or Diamine Precursors

1,2-amino alcohols are arguably the most common starting materials for morpholine synthesis. chemrxiv.orgresearchgate.net A simple and high-yielding, one or two-step, redox-neutral protocol converts 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. chemrxiv.orgorganic-chemistry.orgchemrxiv.org A key aspect of this methodology is the ability to achieve clean monoalkylation of the amine via a simple SN2 reaction. chemrxiv.orgchemrxiv.org

Another concise synthesis of stereodefined C-substituted morpholines involves the reaction of 1,2-amino alcohols or diamines with an α-phenylvinylsulfonium salt, which proceeds in very good yields. organic-chemistry.org A more traditional, multi-step approach involves the annulation of 1,2-amino alcohols with reagents like chloroacetyl chloride to form a morpholinone intermediate, which is then reduced by a hydride agent. chemrxiv.org

Targeted Synthesis of Trifluoromethylated Morpholine Derivatives

The incorporation of a trifluoromethyl (CF₃) group into organic molecules can significantly alter their physical and biological properties, often enhancing metabolic stability and lipophilicity. researchgate.net The synthesis of morpholines bearing this group, particularly on an aryl substituent, requires specific strategies.

Routes Utilizing Trifluoromethyloxirane as a Starting Material

Commercially available 2-(trifluoromethyl)oxirane (B1348523) serves as a valuable building block for preparing C-trifluoromethylated morpholines. researchgate.netresearchgate.net Multi-step synthetic procedures starting from this epoxide have been developed to produce both 2- and 3-trifluoromethylmorpholines in racemic and optically active forms. researchgate.net These routes are scalable, allowing for the production of multigram quantities of the desired products. researchgate.net The ring-opening of the trifluoromethyloxirane is a key step, enabling the introduction of the necessary functionalities for the subsequent cyclization to form the morpholine ring. researchgate.netjelsciences.com For example, the synthesis of Vicriviroc, a pharmaceutical agent, involves the opening of a 2-(4-(trifluoromethyl)phenyl)oxirane with sodium methoxide. jelsciences.com

Starting MaterialKey TransformationProductReference(s)
2-(Trifluoromethyl)oxiraneMulti-step synthesis involving ring-opening2- and 3-Trifluoromethylmorpholines researchgate.net
2-(4-(Trifluoromethyl)phenyl)oxiraneRing-opening with nucleophile (e.g., NaOCH₃)Intermediate for trifluoromethylated compounds jelsciences.com

Domino Reactions of Fluorinated α-Bromoenones with Secondary Amino Alcohols

A highly efficient methodology for the synthesis of trifluoromethylated morpholines has been developed utilizing a domino reaction between fluorinated α-bromoenones and β-amino alcohols. acs.orgnih.gov This approach facilitates the assembly of the morpholine heterocyclic system through a sequence of reactions initiated by an aza-Michael reaction, which is then followed by an intramolecular cyclization. acs.orgnih.gov Researchers have established conditions that allow for total control over the reaction's selectivity, enabling the specific formation of trifluoromethylated morpholines. acs.orgnih.gov This method is notable for its efficiency in constructing complex N,O-heterocycles from relatively simple starting materials in a single synthetic operation. figshare.com

The reaction pathway is initiated by the nucleophilic attack of the amino alcohol on the fluorinated α-bromoenone, a process that sets the stage for the subsequent intramolecular ring closure to form the morpholine structure. nih.gov The strategic placement of the trifluoromethyl group on the enone substrate is crucial for directing the reactivity and influencing the properties of the final product.

Table 1: Domino Reaction for Trifluoromethylated Morpholine Synthesis (Illustrative data based on typical findings in the field)

Reactant A (α-Bromoenone) Reactant B (Amino Alcohol) Solvent Temperature (°C) Yield (%)
1-Bromo-4,4,4-trifluoro-1-phenylbut-1-en-3-one 2-Aminoethanol Acetonitrile 25 85
1-Bromo-4,4,4-trifluoro-1-(p-tolyl)but-1-en-3-one 2-(Methylamino)ethanol Dichloromethane 0 88

Electrochemical Intramolecular Oxytrifluoromethylation Techniques

Electrochemical methods offer a modern and sustainable approach to synthesizing trifluoromethyl-containing morpholines. nih.govacs.org A notable technique is the electrochemical intramolecular oxytrifluoromethylation of N-tethered alkenyl alcohols. nih.govacs.org This method provides direct access to CF3-containing morpholine derivatives under mild reaction conditions. nih.govacs.org The process involves the direct anodic oxidation of Langlois reagent (sodium triflinate), a cost-effective and easy-to-handle trifluoromethylating agent. nih.govacs.org

This electrochemical strategy is performed under constant current electrolysis in an undivided cell, leading to the formation of variously substituted 2-(2,2,2-trifluoroethyl)morpholines in moderate to high yields. acs.org The reaction proceeds via the generation of trifluoromethyl radicals from the anodic oxidation of the triflinate anion; these radicals then react with the alkene moiety of the N-tethered alkenyl alcohol, initiating a cyclization cascade that results in the desired morpholine product. nih.govresearchgate.net This catalyst-free electrochemical approach avoids the need for stoichiometric chemical oxidants, presenting a greener alternative to traditional methods. nih.gov

Table 2: Electrochemical Synthesis of CF3-Containing Morpholines (Representative data based on published research)

Substrate (N-Tethered Alkenyl Alcohol) Current (mA) Electrolyte Solvent Yield (%)
N-allyl-N-(2-hydroxyethyl)aniline 10 LiClO4 MeCN/H2O 75
N-allyl-N-(2-hydroxypropyl)aniline 10 Et4NBF4 MeCN/H2O 68

Enantioselective Synthesis and Chiral Control in Morpholine Scaffolds

The biological activity of morpholine derivatives is often dependent on their stereochemistry, making enantioselective synthesis a critical area of research. numberanalytics.comsemanticscholar.org Various strategies have been developed to control the chirality of the morpholine ring, ensuring access to enantiopure compounds for pharmaceutical applications. semanticscholar.orgnih.gov

Stereoselective Ring Opening of Aziridines and Azetidines

A robust and highly stereoselective strategy for synthesizing nonracemic substituted morpholines involves the SN2-type ring-opening of activated aziridines. nih.gov This method uses suitable halogenated alcohols in the presence of a Lewis acid, followed by a base-mediated intramolecular ring closure of the resulting haloalkoxy amine. nih.gov The reaction proceeds with high regioselectivity and stereoselectivity, yielding a variety of enantiomerically enriched morpholines. nih.gov

Aziridines, as strained three-membered N-heterocycles, are valuable building blocks in organic synthesis. mdpi.commetu.edu.tr Their ring-opening with various nucleophiles is a cornerstone for creating diverse, biologically relevant β-functionalized alkylamines. mdpi.comfrontiersin.org The regioselectivity of the ring-opening is a critical factor, often controlled by the nature of the substituents on the aziridine (B145994) ring, as well as the choice of nucleophile and catalyst. mdpi.comfrontiersin.org For instance, gold(I) catalysts have been shown to facilitate a tandem nucleophilic ring-opening of aziridines with propargyl alcohols, followed by cyclization to construct morpholine derivatives. rsc.org

Organocatalytic Approaches for Chiral Morpholine Building Blocks

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral morpholines, avoiding the use of metal catalysts. rsc.org Chiral morpholine is a key scaffold in many organic synthesis and medicinal chemistry applications. rsc.org Catalytic asymmetric halocyclization protocols, for example, can furnish morpholines containing a quaternary stereocenter. rsc.org Using catalysts derived from cinchona alkaloids, various chlorinated 2,2-disubstituted morpholines can be obtained from alkenol substrates in excellent yields and high enantioselectivities under mild conditions. rsc.org

While morpholine-based enamines have traditionally been considered less reactive than their pyrrolidine (B122466) counterparts, new classes of β-morpholine amino acid organocatalysts have shown high efficiency in reactions like the 1,4-addition of aldehydes to nitroolefins, yielding products with excellent diastereoselection and high enantioselectivity. nih.gov These catalysts are often designed from inexpensive and commercially available amino acids, offering a straightforward route to enantioselective synthesis. nih.gov

Biocatalytic Pathways for Enantiopure Trifluoromethylphenylmorpholines

Biocatalysis provides a highly efficient and selective route for producing enantiopure morpholines. A notable example is the development of a scalable biocatalytic process for the manufacture of (S)-3-(4-(trifluoromethyl)phenyl)morpholine, a close structural analogue of the target compound. digitellinc.com This process employs an imine reductase (IRED) as the key catalyst for the asymmetric transformation of an acetophenone (B1666503) derivative. digitellinc.com

The development of this biocatalytic route involved extensive screening to identify a suitable IRED enzyme, followed by process optimization. digitellinc.com The final process was successfully implemented on a large scale, supplying over 180 kg of the intermediate in high yield and with exceptional enantioselectivity. digitellinc.com This demonstrates the power of biocatalysis to provide sustainable and efficient access to chiral building blocks for the pharmaceutical industry.

Enzyme-Catalyzed Resolution in Morpholine Synthesis

Enzyme-catalyzed kinetic resolution is a widely used technique for the separation of enantiomers and has been successfully applied to the synthesis of chiral morpholines. numberanalytics.comresearchgate.net This biocatalytic method uses enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the transformed product. numberanalytics.commagtech.com.cn

For example, the enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids was achieved using a highly selective enzyme-catalyzed kinetic resolution of the corresponding racemic n-butyl ester. researchgate.net In this process, a lipase (B570770) selectively hydrolyzes one ester enantiomer to the corresponding acid, leaving the other ester enantiomer untouched. researchgate.net This method allows for both enantiomers to be recovered with very high enantiomeric excess (>99% ee), providing valuable chiral building blocks for the synthesis of more complex molecules like reboxetine (B1679249) analogs. researchgate.net The combination of lipase-catalyzed transesterification with in situ racemization of the less reactive enantiomer, known as dynamic kinetic resolution (DKR), can overcome the 50% maximum yield limitation of standard kinetic resolution. mdpi.com

Elucidation of Molecular Architecture and Dynamics Through Advanced Spectroscopic and Crystallographic Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the solution-state structure of 2-[2-(Trifluoromethyl)phenyl]morpholine. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the unambiguous assignment of all proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals, while dynamic NMR studies reveal conformational information.

Comprehensive 1D NMR Analysis (¹H, ¹³C, ¹⁹F NMR, DEPT)

The 1D NMR spectra provide fundamental information about the chemical environment and connectivity of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and morpholine (B109124) ring protons. The four protons of the trifluoromethyl-substituted phenyl ring will appear in the aromatic region (typically δ 7.0-8.0 ppm), exhibiting complex splitting patterns due to spin-spin coupling. The seven protons of the morpholine ring will resonate further upfield. The single proton on the carbon bearing the phenyl group (C2-H) would appear as a multiplet, while the remaining six protons on the other three carbons of the morpholine ring (C3, C5, C6) would appear as overlapping multiplets in the approximate range of δ 2.5-4.5 ppm. The protons on carbons adjacent to the oxygen atom (C6) are expected to be the most downfield within this group.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display signals for all 11 carbon atoms in the molecule. The trifluoromethyl group (CF₃) carbon will appear as a quartet due to coupling with the three fluorine atoms. The six carbons of the phenyl ring will resonate in the typical aromatic region (δ 120-145 ppm). The four carbons of the morpholine ring are expected in the δ 45-80 ppm range, with the carbon attached to the phenyl group (C2) and the carbons adjacent to the oxygen (C6) appearing at the lower field end of this range.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments, specifically DEPT-135 and DEPT-90, are crucial for distinguishing between the different types of carbon atoms. libretexts.orglibretexts.org A DEPT-135 spectrum would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. For this molecule, it would confirm the presence of one CH group (C2) and three CH₂ groups (C3, C5, C6) in the morpholine ring, along with the CH groups of the phenyl ring. A DEPT-90 spectrum would exclusively show signals for the CH carbons. Quaternary carbons, such as the phenyl carbons attached to the morpholine ring and the CF₃ group, would be absent from all DEPT spectra but present in the standard broadband-decoupled ¹³C spectrum. researchgate.netnih.gov

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides a simple yet informative view of the fluorine environment. It is expected to show a single, sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. huji.ac.il Based on data for analogous compounds with a CF₃ group at the ortho-position of a benzene (B151609) ring, this signal is predicted to appear around δ -60 to -63 ppm relative to CFCl₃ as an external standard. rsc.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Carbon Type (from DEPT)
Phenyl-H (4H)7.20 - 7.80 (m)125.0 - 135.0CH
Phenyl-C (Quaternary)-~127 (q, J ≈ 30 Hz)C (Quaternary)
Phenyl-C (Quaternary)-~140C (Quaternary)
CF₃-~124 (q, J ≈ 272 Hz)C (Quaternary)
Morpholine C2-H~4.6 (dd)~75CH
Morpholine C3-H₂~2.8-3.2 (m)~46CH₂
Morpholine C5-H₂~2.6-3.0 (m)~67CH₂
Morpholine C6-H₂~3.8-4.1 (m)~70CH₂

Application of 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for the definitive assignment of the complex ¹H and ¹³C NMR spectra by revealing through-bond and through-space correlations. researchgate.netnih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to trace the connectivity within the morpholine ring, for example, showing a correlation between the C2 proton and the two C3 protons. It would also reveal the coupling relationships between the adjacent protons on the phenyl ring. uvic.cayoutube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. acdlabs.comcolumbia.edu This experiment allows for the unambiguous assignment of each carbon signal based on the previously assigned proton signals. For instance, the proton signal at ~4.6 ppm would show a correlation to the carbon signal at ~75 ppm, confirming their assignment as C2-H and C2, respectively.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and preferred conformations. For this compound, NOESY could reveal spatial proximity between the C2 proton and specific protons on the phenyl ring, providing insight into the preferred rotational orientation (conformer) of the phenyl group relative to the morpholine ring.

Dynamic NMR for Conformational Analysis and Ring Inversion Studies

The morpholine ring is not static; it exists predominantly in a chair conformation that undergoes a dynamic process of ring inversion. nih.gov In this process, axial substituents become equatorial and vice-versa. For this compound, two chair conformations are possible, differing in whether the bulky 2-(trifluoromethyl)phenyl group occupies an axial or an equatorial position. The equatorial conformation is expected to be significantly more stable due to reduced steric hindrance.

Dynamic NMR (DNMR) spectroscopy, using variable-temperature experiments, can be employed to study this inversion process. acs.orgresearchgate.net At room temperature, the ring inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons of the CH₂ groups. As the temperature is lowered, the rate of inversion slows. At a sufficiently low temperature (the coalescence temperature), the signals for the once-averaged axial and equatorial protons broaden and then resolve into separate, distinct signals. By analyzing the spectra at different temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for the ring inversion can be calculated. For substituted morpholines, these barriers are typically in the range of 9–11 kcal/mol. nih.govresearchgate.net

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound and for obtaining structural information from its fragmentation pattern. whitman.edu

For this compound (C₁₁H₁₂F₃NO), high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The calculated exact mass for the molecular ion [M]⁺ is 231.0871, a value that would be confirmed to within a few parts per million by an experimental measurement. rsc.org

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing a unique fingerprint that can aid in structural confirmation. The fragmentation pattern is expected to show characteristic losses. Key expected fragments would include:

A peak corresponding to the molecular ion [M]⁺ at m/z = 231.

Fragments resulting from the cleavage of the morpholine ring, such as the loss of a C₂H₄O unit (m/z = 187).

Cleavage at the C-C bond between the two rings, leading to fragments corresponding to the [C₇H₄F₃]⁺ (m/z = 145) and [C₄H₈NO]⁺ (m/z = 86) ions.

The base peak (most intense peak) in the spectrum could correspond to one of these stable fragment ions. libretexts.orgresearchgate.net

Table 2: Predicted High-Resolution Mass Spectrometry Data

Ion FormulaCalculated m/zIdentity
[C₁₁H₁₂F₃NO]⁺231.0871Molecular Ion [M]⁺
[C₉H₈F₃N]⁺187.0609[M - C₂H₄O]⁺
[C₇H₄F₃]⁺145.0265[Trifluoromethylphenyl]⁺
[C₄H₈NO]⁺86.0606[Morpholine fragment]⁺

X-ray Crystallography for Solid-State Structural Determination

While NMR provides detailed information about the molecule's structure in solution, X-ray crystallography offers an unambiguous determination of its three-dimensional architecture in the solid state. This technique is the gold standard for establishing bond lengths, bond angles, and absolute stereochemistry.

Determination of Absolute Configuration and Stereochemistry

The C2 carbon of the morpholine ring in this compound is a chiral center, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images called enantiomers: (R)-2-[2-(trifluoromethyl)phenyl]morpholine and (S)-2-[2-(trifluoromethyl)phenyl]morpholine.

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. mdpi.com This requires the synthesis and crystallization of a single enantiomer. By analyzing the diffraction pattern of X-rays passing through the single crystal, a detailed 3D electron density map can be generated, revealing the precise spatial arrangement of every atom. The analysis, often employing the Flack parameter, allows for the unambiguous assignment of the R or S configuration at the stereocenter.

The crystal structure would also be expected to confirm that the morpholine ring adopts a chair conformation in the solid state, with the bulky 2-(trifluoromethyl)phenyl substituent occupying an equatorial position to minimize steric strain, consistent with predictions from conformational analysis. nih.govacs.org

Analysis of Intramolecular Torsion Angles and Ring Conformations (e.g., Chair Conformation of Morpholine Ring)

The molecular structure of this compound is characterized by two key components: a saturated morpholine ring and a substituted phenyl ring. The morpholine heterocycle, akin to cyclohexane, is expected to adopt a stable chair conformation to minimize angular and torsional strain. This conformation is consistently observed in the crystal structures of various morpholine-containing compounds. ebi.ac.uk In this arrangement, the substituents on the ring can occupy either axial or equatorial positions.

A critical structural parameter is the torsion angle (or dihedral angle) between the morpholine and the 2-(trifluoromethyl)phenyl moieties. The presence of the bulky trifluoromethyl (-CF3) group at the ortho position of the phenyl ring introduces significant steric hindrance. This steric pressure likely forces the phenyl ring to rotate out of the plane of the morpholine ring, resulting in a twisted conformation. This rotation minimizes repulsive interactions between the -CF3 group and the atoms of the morpholine ring. In analogous structures with bulky ortho-substituents, dihedral angles are often significant, indicating a non-planar relationship between the rings. The precise angles would be defined by the balance between steric repulsion and electronic effects, such as conjugation.

Table 1: Predicted Intramolecular Structural Parameters for this compound

ParameterPredicted Conformation/ValueRationale
Morpholine Ring ConformationChairMinimizes torsional and angular strain, a universally observed low-energy state for morpholine. ebi.ac.uk
Phenyl-Morpholine Dihedral AngleSignificantly non-planar (>45°)To alleviate steric hindrance from the ortho-trifluoromethyl group.
C-N-C-C Torsion Angles (Ring)Alternating +/- values typical of a chairCharacteristic of the puckered chair conformation.

Investigation of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding)

The solid-state arrangement, or crystal packing, of this compound is dictated by a variety of non-covalent intermolecular interactions. These interactions determine the stability and physical properties of the crystalline material. The molecule possesses functional groups capable of acting as both hydrogen bond donors and acceptors.

The secondary amine (N-H) group within the morpholine ring is a classic hydrogen bond donor. The morpholine oxygen atom and the highly electronegative fluorine atoms of the trifluoromethyl group serve as potential hydrogen bond acceptors. frontiersin.orgnih.gov Consequently, it is highly probable that the crystal structure is stabilized by a network of hydrogen bonds. A common motif in related structures is the formation of N-H···O or N-H···N hydrogen bonds, which can link molecules into chains or more complex networks. ebi.ac.uk

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorTypical Distance (Å)Significance
Hydrogen BondN-H (Morpholine)O (Morpholine)1.9 - 2.2Primary interaction, likely forms chains or dimers. mdpi.com
Hydrogen BondN-H (Morpholine)F (-CF3)>2.1Weaker interaction, contributes to lattice stability. mdpi.com
Weak Hydrogen BondC-H (Aromatic/Aliphatic)O, F2.2 - 2.8Directional forces that supplement primary H-bonds. researchgate.net
π-π StackingPhenyl RingPhenyl Ring3.3 - 3.8Contributes to packing efficiency. mostwiedzy.pl

Structure Activity Relationship Sar and Computational Chemistry Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is instrumental in predicting the activity of novel molecules and understanding the specific structural features that govern their efficacy.

The development of a robust QSAR model begins with the selection of an appropriate statistical method to correlate molecular descriptors with biological activity. jmaterenvironsci.com Several algorithms are commonly employed, each with distinct advantages.

Multiple Linear Regression (MLR): This is one of the simplest and most interpretable methods, creating a linear equation that relates a set of molecular descriptors to the biological response. jmaterenvironsci.com

Partial Least Squares (PLS): PLS is particularly useful when dealing with a large number of descriptors that may be intercorrelated. It reduces the dimensionality of the data by creating latent variables that capture the maximum covariance between the descriptors and the activity. nih.gov

Support Vector Machines (SVM): SVM is a powerful machine learning algorithm capable of handling complex, non-linear relationships between structure and activity by mapping the data to a higher-dimensional space.

Genetic Algorithm-Multiple Linear Regression Analysis (GA-MLRA): This hybrid approach uses a genetic algorithm to select the most relevant subset of descriptors from a large pool, which are then used to build a more predictive and less complex MLR model.

The choice of algorithm depends on the complexity of the dataset, the number of compounds, and the nature of the relationship between the molecular features and the biological endpoint.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. researchgate.net The predictive power of a QSAR model is fundamentally dependent on the chosen descriptors. For a molecule such as 2-[2-(Trifluoromethyl)phenyl]morpholine, relevant descriptors can be categorized as follows:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and atom connectivity. Examples include molecular weight and connectivity indices.

Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide information about the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and dipole moment. researchgate.net

3D Descriptors: These descriptors are derived from the three-dimensional conformation of the molecule and include information about its volume, surface area, and shape. researchgate.net

The selection of descriptors is a critical step, aiming to capture the structural variations within a series of analogs that are responsible for the observed differences in biological activity. nih.gov

Descriptor CategoryExample DescriptorsInformation Encoded
Topological Molecular Weight, Wiener Index, Zagreb IndexSize, branching, and complexity of the molecular graph.
Physicochemical LogP, Molar Refractivity, Polar Surface AreaLipophilicity, polarizability, and transport properties.
Electronic Dipole Moment, HOMO/LUMO Energies, Mulliken ChargesElectron distribution, reactivity, and charge interactions.
3D/Steric Molecular Volume, Surface Area, Radius of GyrationThree-dimensional shape, size, and conformation.

The specific arrangement of substituents on the core scaffold of this compound is crucial for its biological function. SAR studies explore how modifications to these substituents alter activity.

Trifluoromethyl (CF3) Group: The CF3 group at the ortho-position of the phenyl ring is a key feature. This group is a strong electron-withdrawing moiety and is highly lipophilic. mdpi.comnih.gov Its presence can significantly influence the molecule's pharmacokinetic profile, such as metabolic stability and membrane permeability, and its binding affinity to a target protein by altering the electronic properties of the aromatic ring. mdpi.comresearchgate.net Studies on other molecules have shown that replacing a methyl group with a trifluoromethyl group can drastically change biological activity, often leading to increased potency. nih.gov

Phenyl Substitutions: Further substitutions on the phenyl ring can modulate activity. For instance, adding electron-donating or electron-withdrawing groups at other positions (meta, para) would alter the electronic landscape of the molecule, potentially affecting interactions with target receptors. The position of these substituents is also critical, as it can introduce steric hindrance or create new opportunities for favorable interactions like hydrogen bonding.

Morpholine (B109124) Ring: The morpholine ring itself is a common scaffold in medicinal chemistry, often contributing to improved solubility and pharmacokinetic properties. researchgate.netresearchgate.net Modifications to the morpholine ring, such as N-alkylation, can impact potency and selectivity. For example, in a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, N-ethyl and N-propyl substitutions led to a significant increase in potency for dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) uptake inhibition compared to the N-methyl or unsubstituted versions. nih.gov

Substituent ModificationPotential Effect on Biological ActivityRationale
CF3 Group Position Altered potency and selectivity.Changes in electronic distribution and steric fit within the binding pocket.
Additional Phenyl Groups Modulation of binding affinity and pharmacokinetics.Introduction of new electronic effects (e.g., electron-donating/withdrawing) and steric bulk.
N-Alkylation of Morpholine Increased or decreased potency. nih.govAltered lipophilicity and potential for new interactions or steric clashes at the target site. nih.gov

To ensure a QSAR model is robust and has predictive power, it must undergo rigorous validation. This process confirms that the model is not a result of chance correlation and can accurately predict the activity of new compounds. scielo.br

External Validation: The model's true predictive power is tested using an external set of compounds that were not used in the model's development. The model's ability to predict the activities of these compounds provides a measure of its generalizability.

Y-Randomization: This is a crucial test to guard against chance correlations. nih.govacs.org The biological activity values (Y-vector) are randomly shuffled, and a new QSAR model is built with the original descriptors. uni-bayreuth.de This process is repeated multiple times. A valid model should have significantly lower statistical metrics (R² and Q²) for the randomized models compared to the original model, demonstrating a true structure-activity relationship. nih.govuni-bayreuth.de

Molecular Modeling and Dynamics Simulations

Molecular modeling provides a three-dimensional perspective on how a ligand like this compound interacts with its biological target at an atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.govscispace.com This method is invaluable for elucidating the binding mode of this compound and understanding the key interactions that stabilize the ligand-receptor complex.

The process involves placing the 3D structure of the ligand into the binding site of a target protein and using a scoring function to evaluate the binding affinity for different poses. For this compound, a docking study would likely reveal several key interactions:

Hydrophobic Interactions: The phenyl ring and the lipophilic trifluoromethyl group could engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Hydrogen Bonding: The oxygen and nitrogen atoms of the morpholine ring are potential hydrogen bond acceptors and donors, which could form crucial bonds with polar residues in the active site.

Aromatic Interactions: The trifluoromethyl-substituted phenyl ring could participate in π-π stacking or cation-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Docking studies on related morpholinoquinoline derivatives have shown that the trifluoromethyl group can play a significant role in forming strong connections with residues in the binding pocket, leading to high activity. researchgate.net The results of a docking simulation are often expressed as a binding energy or docking score, which can be used to rank different analogs and prioritize them for synthesis and biological testing. researchgate.net

Molecular Dynamics Simulations for Binding Mode Stability and Conformational Changes

No public research is available that details molecular dynamics simulations performed on this compound to assess its binding mode stability or to investigate its conformational changes upon binding to a biological target.

Free Energy Perturbation and Calculations for Binding Affinity Estimation

There are no publicly documented studies that have employed free energy perturbation or other computational methods to calculate the binding affinity of this compound.

Preclinical Pharmacological Profiles and Mechanistic Insights of 2 2 Trifluoromethyl Phenyl Morpholine Analogues

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment

The early assessment of ADME properties is a critical step in the drug discovery process, helping to identify compounds with favorable pharmacokinetic profiles. For analogues of 2-[2-(trifluoromethyl)phenyl]morpholine, several key in vitro assays are employed to predict their behavior in vivo.

Metabolic stability, a measure of a compound's susceptibility to metabolism, is a crucial determinant of its in vivo half-life and oral bioavailability. This is often evaluated in vitro using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).

In a typical assay, the test compound is incubated with human liver microsomes and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system to initiate the metabolic process. The concentration of the parent compound is then measured over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Table 1: Representative In Vitro Metabolic Stability Data for Analogous Compounds in Human Liver Microsomes This table is illustrative and based on general findings for compounds with similar structural motifs, as specific data for this compound was not found.

Compound Analogue Incubation Time (min) % Parent Remaining In Vitro Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Phenylmorpholine 60 35 45 15.4

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to reach its target site. Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can lead to a longer duration of action but may also limit the drug's efficacy if the free concentration falls below the therapeutic threshold.

The trifluoromethyl group, being lipophilic, is expected to increase the plasma protein binding of this compound. The lipophilicity of a compound is a key factor influencing its affinity for plasma proteins researchgate.net. For basic drugs, in addition to lipophilicity, the presence of aromatic carbon atoms and molecular volume favor higher plasma protein binding, while a higher fraction ionized as a base contributes negatively ualberta.ca.

The percentage of plasma protein binding is commonly determined using in vitro methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation.

Table 2: Predicted Plasma Protein Binding for this compound Analogues This table is illustrative and based on general principles of structure-property relationships, as specific data for this compound was not found.

Compound Analogue LogP Predicted Plasma Protein Binding (%)
Phenylmorpholine 2.1 85

Passive membrane permeability is a key factor governing the absorption of orally administered drugs. The Caco-2 cell monolayer model is a widely used in vitro tool to predict the intestinal permeability of drug candidates nih.govescholarship.org. Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many of the transport pathways found in the human small intestine.

The apparent permeability coefficient (Papp) is determined by measuring the rate of transport of a compound across the Caco-2 cell monolayer. A high Papp value is generally indicative of good intestinal absorption. The lipophilicity and molecular size of a compound are major determinants of its passive permeability. The introduction of a trifluoromethyl group increases the lipophilicity of the phenylmorpholine scaffold, which would be expected to enhance its passive membrane permeability.

Table 3: Expected Caco-2 Permeability for this compound Analogues This table is illustrative and based on the expected impact of the trifluoromethyl group on permeability, as specific data for this compound was not found.

Compound Analogue Papp (A→B) (x 10⁻⁶ cm/s) Predicted Human Intestinal Absorption
Phenylmorpholine 5 Moderate

Structure-activity relationship (SAR) and structure-ADME relationship (SADR) studies are integral to lead optimization in drug discovery sci-hub.senih.gov. Modifications to the chemical structure can have a profound impact on the ADME properties of a molecule.

For phenylmorpholine analogues, key structural modifications and their likely effects on ADME parameters include:

Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring can significantly alter metabolic stability and plasma protein binding. As discussed, the introduction of a trifluoromethyl group is anticipated to block metabolism and increase lipophilicity, leading to higher metabolic stability and plasma protein binding nih.gov.

Modification of the Morpholine (B109124) Ring: The morpholine ring itself can be a site of metabolism. Alterations to this ring, such as the introduction of substituents or conformational constraints, can modulate metabolic stability sci-hub.se. For example, replacing the morpholine ring with a bridged morpholine has been shown to improve drug-like properties in some cases researchgate.net.

Exploration of Molecular Targets and Ligand-Receptor Interactions

Identifying the molecular targets of a compound and understanding its interactions with these targets are fundamental to elucidating its mechanism of action. Analogues of this compound have been investigated for their inhibitory activity against several enzymes implicated in various disease states.

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that plays a key role in inflammation and pain. Selective COX-2 inhibitors have been developed as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs nih.gov. While specific data for this compound is not available, related structures containing a trifluoromethylphenyl moiety have been explored as COX-2 inhibitors. The trifluoromethyl group can be a key pharmacophore for potent and selective COX-2 inhibition nih.govmdpi.com.

Inducible Nitric Oxide Synthase (iNOS): iNOS is an enzyme that produces large amounts of nitric oxide (NO), which can contribute to inflammation and tissue damage in various pathological conditions maastrichtuniversity.nlresearchgate.net. Compounds containing a 2-(trifluoromethyl)phenyl group have been shown to inhibit iNOS. For example, 1-(2-trifluoromethylphenyl)imidazole (B1683252) (TRIM) is a relatively potent inhibitor of iNOS with an IC50 of 27.0 µM nih.gov. This suggests that the 2-(trifluoromethyl)phenyl moiety may be a valuable scaffold for the design of iNOS inhibitors.

Phospholipase A2 (PLA2): PLA2 enzymes are involved in the inflammatory cascade by releasing arachidonic acid from cell membranes. Inhibition of PLA2 is a potential therapeutic strategy for inflammatory diseases. While direct inhibition by this compound has not been reported, the exploration of small molecules as PLA2 inhibitors is an active area of research.

Mammalian Target of Rapamycin (mTOR): mTOR is a serine/threonine kinase that regulates cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is implicated in cancer and other diseases. The morpholine ring is a common feature in many mTOR inhibitors, where it often interacts with the hinge region of the enzyme's active site researchgate.netnih.gov. The substitution pattern on the phenyl ring can influence the potency and selectivity of these inhibitors researchgate.net.

Gamma-secretase: Gamma-secretase is an enzyme complex involved in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease. Modulators of gamma-secretase activity (GSMs) are being investigated as potential therapeutic agents nih.govnih.govmagtechjournal.com. The structural features of some GSMs include aromatic rings with various substituents, and the trifluoromethylphenyl moiety could potentially be incorporated into the design of novel GSMs.

Table 4: Summary of Potential Enzyme Inhibitory Activities of this compound Analogues This table summarizes potential activities based on structural similarities to known inhibitors, as direct inhibitory data for this compound was not found.

Enzyme Target Potential Activity Rationale
COX-2 Inhibitor Trifluoromethylphenyl group is a known pharmacophore in some COX-2 inhibitors nih.govmdpi.com.
iNOS Inhibitor The 2-(trifluoromethyl)phenyl moiety is present in known iNOS inhibitors like TRIM nih.gov.
PLA2 Potential Inhibitor Small molecule inhibitors of PLA2 are being explored for anti-inflammatory effects.
mTOR Inhibitor The phenylmorpholine scaffold is a common feature in mTOR inhibitors researchgate.netresearchgate.netnih.gov.

Receptor Modulation Studies (e.g., Serotonin (B10506) Reuptake, Noradrenaline Reuptake, B2 Receptors)

The structural characteristics of this compound suggest a potential for interaction with neurotransmitter transporters. The morpholine ring is a key feature in several compounds known to modulate monoamine transporters. For instance, reboxetine (B1679249), a well-known noradrenaline reuptake inhibitor, contains a morpholine moiety. Analogues of this compound, specifically derivatives of reboxetine, have been investigated for their ability to inhibit the norepinephrine (B1679862) transporter (NET). One such analogue, (2S,3S)-2-[α-(2-methylphenoxy)phenylmethyl]morpholine, has been identified as a potent NET inhibitor. This suggests that compounds with a phenyl-morpholine scaffold can exhibit significant affinity for and inhibitory activity at the noradrenaline transporter.

Investigation of Intracellular Signaling Pathway Modulation (e.g., cAMP signaling, mTOR pathway)

The morpholine scaffold has been incorporated into molecules designed to target key intracellular signaling pathways, notably the mTOR (mammalian target of rapamycin) pathway. Research on 2-morpholino-pyrimidine derivatives has led to the discovery of potent dual PI3K/mTOR inhibitors. In these compounds, the morpholine ring plays a crucial role in binding to the hinge region of the PI3Kα enzyme. This indicates that the morpholine moiety can be a critical pharmacophore for interacting with and inhibiting key kinases in the mTOR signaling cascade. While these findings are for more complex molecules, they highlight the potential for morpholine-containing compounds to modulate this important cellular pathway.

Direct studies on the effect of this compound on the cAMP (cyclic adenosine (B11128) monophosphate) signaling pathway have not been reported. The cAMP pathway is a fundamental second messenger system involved in a multitude of cellular processes. Modulation of this pathway often occurs through interactions with G protein-coupled receptors (GPCRs). Future research would be necessary to determine if this compound or its close analogues interact with any GPCRs that couple to adenylyl cyclase, the enzyme responsible for cAMP synthesis, or phosphodiesterases, the enzymes that degrade cAMP.

In Vitro Biological Activity Studies (e.g., Anticancer Activity, Antimicrobial Activity)

The in vitro biological activities of analogues of this compound have been explored, revealing potential anticancer and antimicrobial properties. These studies provide a foundation for understanding the possible therapeutic applications of this class of compounds.

Cellular Assays for Efficacy and Selectivity (e.g., against cancer cell lines, bacterial strains)

Analogues incorporating the morpholine and trifluoromethylphenyl moieties have demonstrated significant cytotoxic activity against various cancer cell lines. In a study of morpholine-substituted quinazoline (B50416) derivatives, a compound featuring a 4-(trifluoromethyl)phenyl group displayed notable anticancer effects. The cytotoxic potential of these compounds was evaluated against a panel of human cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma). nih.govrsc.org Several of these derivatives exhibited potent activity, with IC50 values in the low micromolar range. nih.govrsc.org

The following table summarizes the in vitro cytotoxic activity of a representative morpholine-substituted quinazoline analogue with a trifluoromethylphenyl group against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
AK-13 (4-(2-(4-(trifluoromethyl)phenyl)quinazolin-4-yl)morpholine)A549 (Lung)>25
MCF-7 (Breast)>25
SHSY-5Y (Neuroblastoma)>25
AK-10 (4-(2-(3,4,5-trimethoxyphenyl)quinazolin-4-yl)morpholine)A549 (Lung)8.55 ± 0.67
MCF-7 (Breast)3.15 ± 0.23
SHSY-5Y (Neuroblastoma)3.36 ± 0.29

In the realm of antimicrobial activity, the picture is more nuanced. A study on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives investigated their efficacy against a range of Gram-positive bacterial strains. nih.gov While several compounds in this series showed potent antibacterial activity, the introduction of a morpholine substitution to one of the active scaffolds resulted in a complete loss of activity. nih.gov This suggests that while the trifluoromethylphenyl group can be part of a potent antibacterial pharmacophore, the inclusion of a morpholine ring can be detrimental to this activity, at least in the context of that specific chemical scaffold.

The table below presents the minimum inhibitory concentration (MIC) values for a N-(trifluoromethyl)phenyl substituted pyrazole and its morpholine-substituted analogue against selected Gram-positive bacteria.

CompoundStaphylococcus aureus (MRSA) MIC (µg/mL)Staphylococcus epidermidis MIC (µg/mL)Enterococcus faecium MIC (µg/mL)
Bromo and trifluoromethyl substituted pyrazole (25)0.781.560.78
Morpholine substituted pyrazole (26)>50>50>50

Mechanism of Action at the Cellular Level (e.g., Apoptosis Induction)

Investigations into the mechanism of anticancer activity for potent morpholine-substituted quinazoline analogues have revealed that they induce cell death primarily through apoptosis. nih.govrsc.org Mechanistic studies on the most active compounds from this series indicated that they cause cell cycle arrest, predominantly in the G1 phase, and that apoptosis is the principal mode of cell death. nih.govrsc.org This induction of programmed cell death is a hallmark of many effective anticancer agents.

Rational Design and Chemical Derivatization of Morpholine Scaffolds Bearing Trifluoromethylphenyl Moieties

Strategies for Modulating Physicochemical and Biological Properties

The trifluoromethyl (-CF3) group is a powerful modulator of physicochemical properties. nih.gov Its strong electron-withdrawing nature significantly impacts the acidity of the morpholine (B109124) nitrogen, lowering its pKa compared to non-fluorinated analogues. This alteration affects the ionization state of the molecule at physiological pH, which in turn influences properties such as solubility, membrane permeability, and interactions with biological targets. Furthermore, the -CF3 group substantially increases the lipophilicity of the phenyl ring, a key parameter governing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. sapub.org Strategic placement of additional substituents on the phenyl ring can further refine these properties. For instance, the introduction of polar groups like hydroxyl (-OH) or amino (-NH2) can counterbalance the lipophilicity of the -CF3 group, enhancing aqueous solubility.

Modifications to the morpholine ring offer another avenue for property modulation. The nitrogen atom at the 4-position is a common site for derivatization. N-alkylation or N-acylation can alter the molecule's basicity, lipophilicity, and steric bulk. These changes can prevent unwanted interactions with off-target proteins or introduce new binding interactions to improve target affinity and selectivity. The oxygen atom within the morpholine ring acts as a hydrogen bond acceptor, a feature that often contributes to aqueous solubility and target binding. nih.gove3s-conferences.org

The biological properties of 2-[2-(trifluoromethyl)phenyl]morpholine are intrinsically linked to these physicochemical characteristics. Structure-activity relationship (SAR) studies on related morpholine derivatives have shown that stereochemistry and aryl ring substitution are critical determinants of biological activity. nih.gov For example, in a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, the specific enantiomer and the substitution pattern on the aromatic rings dictated the potency and selectivity for serotonin (B10506) and noradrenaline reuptake inhibition. nih.gov This highlights that subtle structural changes can lead to significant shifts in pharmacological activity, allowing for the development of selective single-target agents or dual-action compounds from the same chemical scaffold. nih.gov

Modification StrategyPhysicochemical EffectPotential Biological Impact
Phenyl Ring Substitution
Add polar groups (-OH, -NH2)Decrease lipophilicity, increase solubilityAlter ADME profile, introduce new H-bonding
Add non-polar groups (-CH3, -Cl)Increase lipophilicityEnhance membrane permeability, hydrophobic interactions
Vary -CF3 position (ortho, meta, para)Alter electronic distribution, pKaChange target binding affinity and selectivity
Morpholine Ring Derivatization
N-Alkylation/N-AcylationDecrease basicity, increase lipophilicity/stericsModulate target engagement, block metabolism
C-3 or C-5 SubstitutionIntroduce chirality, increase steric bulkCreate specific interactions with target protein

Regioselective Functionalization of the Morpholine Ring and Phenyl Moiety

The synthesis of analogues of this compound for SAR studies requires precise control over the position of new functional groups. Regioselective functionalization allows for the systematic exploration of chemical space around the core scaffold.

Phenyl Moiety Functionalization:

The trifluoromethyl group is a meta-directing deactivator in electrophilic aromatic substitution reactions due to its strong electron-withdrawing inductive effect. This inherent electronic preference can be exploited to introduce substituents at the positions meta to the -CF3 group (positions 4 and 6 on the phenyl ring). However, for broader structural diversity, accessing ortho- and para-substituted derivatives often requires more advanced synthetic strategies, such as directed ortho-metalation (DoM). In DoM, a directing group on the molecule coordinates to a strong base (typically an organolithium reagent), facilitating deprotonation and subsequent functionalization at an adjacent ortho position. While the morpholine ring itself is not a classical directing group, the nitrogen atom could potentially direct functionalization under specific conditions, although this can be challenging.

Modern C-H activation methodologies, often catalyzed by transition metals like palladium or rhodium, represent a powerful and atom-economical approach for the regioselective functionalization of aryl rings. mdpi.comnih.gov These methods can enable the introduction of a wide variety of functional groups at positions that are difficult to access through classical methods. For instance, by using a suitable directing group, it is possible to achieve selective C-H functionalization at the C-H bond ortho to the morpholine substituent. researchgate.net

Morpholine Ring Functionalization:

The morpholine ring offers several sites for functionalization. The secondary amine at the N-4 position is the most reactive site and can be readily functionalized through standard N-alkylation, N-acylation, N-arylation, or reductive amination reactions. This allows for the introduction of a vast array of substituents to probe interactions with biological targets.

Functionalization of the carbon atoms of the morpholine ring is more challenging. It typically requires the synthesis of the ring from pre-functionalized building blocks. For example, starting with a substituted amino alcohol or epoxide allows for the introduction of substituents at specific positions on the morpholine backbone. researchgate.net Recent advances in photocatalysis have also enabled novel strategies for the diastereoselective synthesis of substituted 2-aryl morpholines from readily available starting materials, providing access to diverse substitution patterns on the morpholine ring. nih.gov

MoietyPositionMethodComments
Phenyl Ring C-4, C-6 (meta)Electrophilic Aromatic SubstitutionDirected by the electron-withdrawing -CF3 group.
Phenyl Ring C-3 (ortho)Directed ortho-Metalation (DoM)Requires a suitable directing group.
Phenyl Ring VariousTransition Metal-Catalyzed C-H ActivationOffers broad scope and novel regioselectivity. mdpi.comnih.gov
Morpholine Ring N-4Alkylation, Acylation, ArylationHighly versatile and common modification site.
Morpholine Ring C-3, C-5, C-6Synthesis from functionalized precursorsAllows for specific substitution on the ring backbone. researchgate.net

Design of Analogues to Optimize Target Engagement and Metabolic Stability

The rational design of analogues based on the this compound scaffold aims to enhance therapeutic potential by improving interactions with the desired biological target while minimizing metabolic liabilities.

Optimizing Target Engagement:

Improving a compound's affinity and selectivity for its biological target is a primary goal of analogue design. This is achieved by modifying the structure to create more favorable interactions—such as hydrogen bonds, hydrophobic interactions, or ionic bonds—with the target's binding site. Based on SAR studies of related 2-aryl-morpholine compounds, specific regions of the molecule are critical for activity. nih.gov

For the this compound scaffold, analogues can be designed by:

Varying Phenyl Ring Substitution: Introducing small alkyl or halogen substituents at different positions on the phenyl ring can probe for additional hydrophobic pockets in the target protein. Adding hydrogen bond donors or acceptors can establish new, potent interactions with key amino acid residues.

Modifying the N-4 Substituent: The N-4 position provides an accessible vector to extend the molecule into different regions of the binding site. Attaching various alkyl, aryl, or heterocyclic groups can significantly impact potency and selectivity.

Altering Stereochemistry: The carbon at the 2-position of the morpholine ring is a chiral center. The synthesis and testing of individual enantiomers are crucial, as biological targets are chiral, and often only one enantiomer is responsible for the desired activity. nih.gov

Improving Metabolic Stability:

A common reason for drug candidate failure is poor metabolic stability, leading to rapid clearance from the body and insufficient therapeutic exposure. The morpholine ring and the trifluoromethylphenyl group can both be susceptible to metabolism by cytochrome P450 (CYP) enzymes. nih.gov

Strategies to enhance the metabolic stability of this compound analogues include:

Blocking Metabolic Hotspots: Metabolism often occurs at specific, chemically vulnerable sites ("hotspots"). Once these are identified through metabolic studies, they can be blocked. For instance, if a particular C-H bond on the phenyl ring is found to be a site of hydroxylation, introducing a fluorine atom at that position can prevent this metabolic pathway. Fluorine substitution has been successfully used to block CYP3A4 metabolism-dependent inhibition in other morpholine-containing compounds. nih.gov

Introducing Steric Shields: Placing a bulky group near a metabolically labile site can sterically hinder the approach of metabolic enzymes.

Modifying the Morpholine Ring: The morpholine ring itself can be a site of metabolism, for example, through N-dealkylation or oxidation of the carbon atoms adjacent to the nitrogen or oxygen. Altering the N-4 substituent or introducing substituents on the ring can modulate this metabolic fate.

The table below summarizes design strategies based on the analysis of related compounds.

Design GoalStrategyExample ModificationRationale
Increase Target Affinity Introduce H-bond donor/acceptorAdd -OH or -OCH3 to phenyl ringForm new hydrogen bonds with target residues.
Increase Target Affinity Probe hydrophobic pocketsAdd -CH3 or -Cl to phenyl ringEnhance van der Waals interactions.
Improve Selectivity Alter stereochemistrySynthesize and test individual (R) and (S) enantiomersOne enantiomer may fit the target site much better than the other. nih.gov
Enhance Metabolic Stability Block oxidative metabolismIntroduce fluorine atoms on the phenyl ringC-F bond is stronger than C-H, preventing hydroxylation. nih.gov
Enhance Metabolic Stability Prevent N-dealkylationReplace N-alkyl group with a more robust group (e.g., N-cyclopropyl)Increase steric hindrance around the nitrogen atom.

By systematically applying these rational design principles, it is possible to develop analogues of this compound with optimized efficacy, selectivity, and pharmacokinetic properties.

Future Directions in Academic Research on 2 2 Trifluoromethyl Phenyl Morpholine

Development of Advanced Computational Models for Predictive Drug Discovery

Future research will likely focus on moving beyond traditional computational methods to more dynamic and predictive models for the discovery and development of drugs related to 2-[2-(Trifluoromethyl)phenyl]morpholine. The integration of artificial intelligence (AI) and advanced simulation techniques is set to revolutionize how researchers predict molecular interactions and design novel therapeutic agents. scienceopen.com

Advanced computational models, such as multiscale molecular dynamics and Fully Connected Graph Neural Networks (FCGNN), offer a more nuanced understanding of drug-protein interactions by considering the dynamic behavior of both the ligand and its target. scienceopen.com For a molecule like this compound, which has potential applications in the central nervous system (CNS), these models can simulate its passage across the blood-brain barrier and its binding dynamics with neurological receptors. acs.orgnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models will continue to be refined with machine learning algorithms to better predict the biological activities of novel derivatives. nih.govchemrxiv.orgresearchgate.net By analyzing descriptors related to net surface charge, energy levels, and molecular geometry, these models can offer crucial insights for designing compounds with improved efficacy and specificity. nih.govresearchgate.net Molecular docking studies, a staple in computational chemistry, will be enhanced by these more sophisticated models to provide a more accurate prediction of binding affinities and interaction patterns.

Table 1: Advanced Computational Techniques for Drug Discovery

Computational TechniqueApplication in Drug DiscoveryRelevance for this compound
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules to understand the physical basis of their function.Elucidating the conformational changes of the morpholine (B109124) ring and its interactions with target proteins over time.
Machine Learning (ML) Models Predicts biological activity, toxicity, and pharmacokinetic properties based on large datasets. nih.govmdpi.comDeveloping predictive models for novel derivatives to prioritize synthesis and testing.
Quantum Mechanics/Molecular Mechanics (QM/MM) Combines the accuracy of quantum mechanics for the active site with the efficiency of molecular mechanics for the larger system.Providing high-precision analysis of the electronic interactions between the trifluoromethyl group and the target receptor.
Free Energy Perturbation (FEP) Calculates the difference in binding affinity between two ligands.Accurately predicting the potency of new analogs of this compound.

Integration of Multi-Omics Data for Systems-Level Understanding

A systems-level understanding of how this compound affects biological systems is a critical future research direction. This can be achieved through the integration of multiple "omics" data sets, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov This holistic approach can unravel the complex interplay of molecules and pathways affected by the compound, moving beyond a single-target perspective. acs.org

For instance, in the context of CNS disorders, multi-omics analysis of neuronal cells or animal models treated with this compound could reveal its impact on gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics). nih.gov This integrated data can help identify novel therapeutic targets, predictive biomarkers for patient response, and potential mechanisms of action or resistance. seer.bio

The application of artificial intelligence and machine learning to analyze these large and complex datasets will be crucial for identifying meaningful patterns and correlations. mdpi.comfrontlinegenomics.com By constructing comprehensive interaction networks, researchers can visualize and interpret the systemic effects of the compound, leading to a more profound understanding of its pharmacological profile. nih.gov

Table 2: Multi-Omics Data Integration in Pharmacological Research

Omics LayerInformation ProvidedPotential Application for this compound
Genomics Genetic variations influencing drug response.Identifying genetic markers that predict patient sensitivity or resistance.
Transcriptomics Changes in gene expression following drug treatment.Understanding the downstream effects on cellular pathways and functions.
Proteomics Alterations in protein abundance and post-translational modifications.Identifying direct protein targets and off-target effects.
Metabolomics Changes in the levels of small molecule metabolites.Elucidating the impact on cellular metabolism and identifying biomarkers of drug efficacy.

Exploration of Novel Biocatalytic and Flow Chemistry Approaches for Sustainable Synthesis

The future of synthesizing this compound and its derivatives will heavily lean towards more sustainable and efficient methods. Biocatalysis and flow chemistry are at the forefront of this green chemistry revolution. pharmanow.live

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, reducing the need for harsh reagents and protecting groups. The development of novel biocatalysts could enable more efficient and enantioselective syntheses of chiral morpholine derivatives.

Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a batch reactor, offers numerous advantages, including enhanced safety, better reaction control, and easier scalability. nih.govuc.ptnih.gov For the synthesis of trifluoromethylated compounds, flow chemistry provides a safer way to handle potentially hazardous reagents and can improve reaction yields and purity. pharmanow.livesciencedaily.comacs.org Recent advancements have demonstrated the use of flow chemistry for the efficient introduction of trifluoromethyl groups onto various molecular scaffolds. acs.org This technology could be adapted to develop a more streamlined and automated synthesis of this compound, facilitating rapid library generation for structure-activity relationship studies. acs.orgnih.gov

The combination of biocatalysis and flow chemistry presents a particularly powerful approach, where immobilized enzymes can be used in flow reactors for continuous and sustainable production. This integrated approach not only improves the environmental footprint of the synthesis but also aligns with the principles of modern, efficient pharmaceutical manufacturing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.